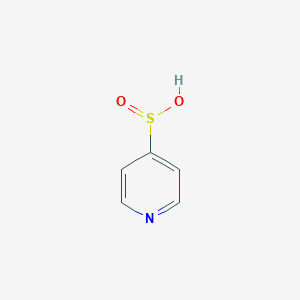
4-Pyridinesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinesulfinic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic acid with a pyridine ring and a sulfinic acid group attached to it. This compound is highly soluble in water and has a wide range of uses in various fields such as pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-Pyridinesulfinic acid is not fully understood, but it is believed to act as a reducing agent and a radical scavenger. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Pyridinesulfinic acid has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, improve glucose metabolism, and enhance insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Pyridinesulfinic acid in lab experiments is its solubility in water, which makes it easy to handle and manipulate. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-Pyridinesulfinic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. In addition, its potential as a chiral auxiliary and ligand in catalysis should be further explored. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 4-Pyridinesulfinic acid can be achieved through different methods. One of the most common methods is the oxidation of 4-Pyridinemethanol using hydrogen peroxide as an oxidizing agent. Another method involves the reaction of 4-Pyridinecarboxaldehyde with sulfite in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-Pyridinesulfinic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, it has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Eigenschaften
CAS-Nummer |
101084-78-0 |
|---|---|
Produktname |
4-Pyridinesulfinic acid |
Molekularformel |
C5H5NO2S |
Molekulargewicht |
143.17 g/mol |
IUPAC-Name |
pyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-1-3-6-4-2-5/h1-4H,(H,7,8) |
InChI-Schlüssel |
TZHUQQDCJYTNDZ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1S(=O)O |
Kanonische SMILES |
C1=CN=CC=C1S(=O)O |
Synonyme |
4-Pyridinesulfinicacid(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



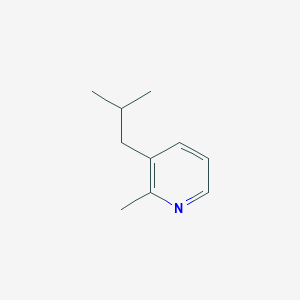
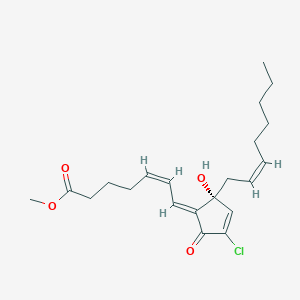
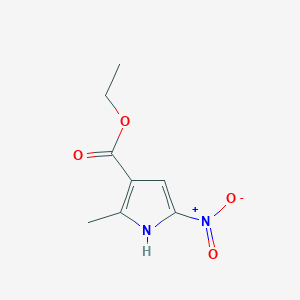
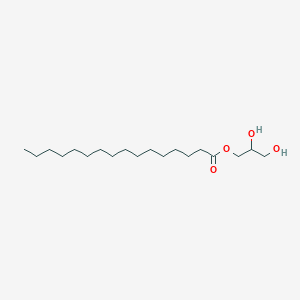
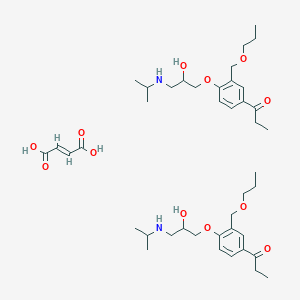
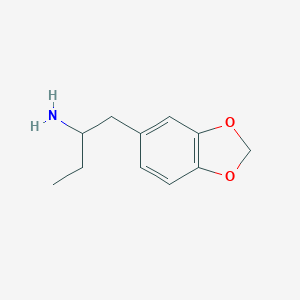
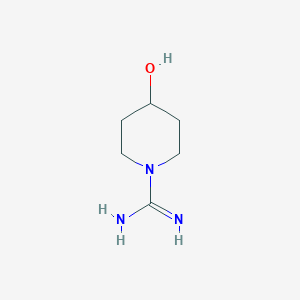
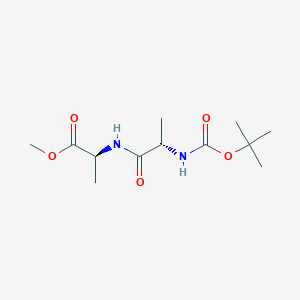
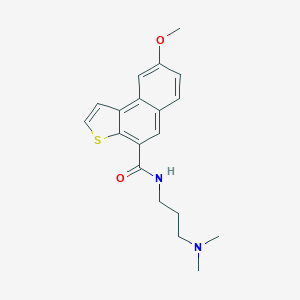
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
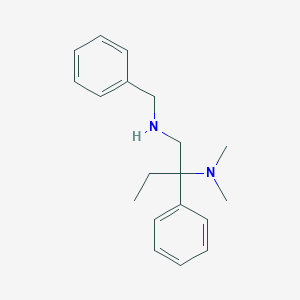
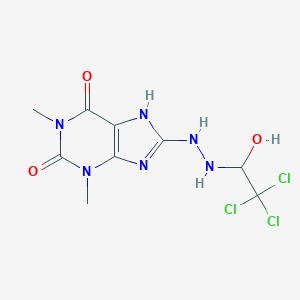
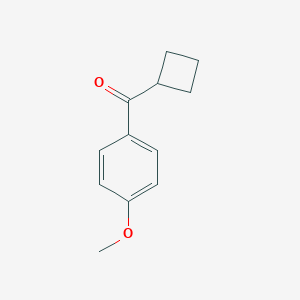
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)